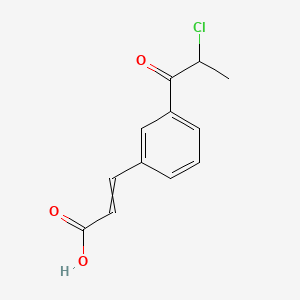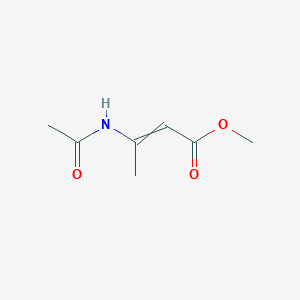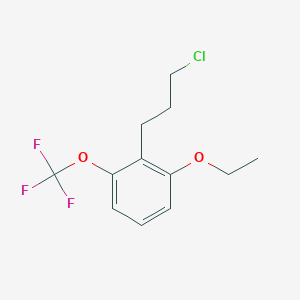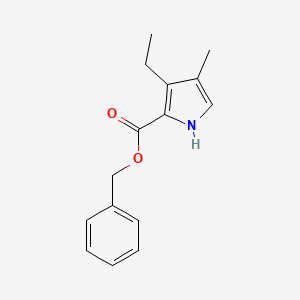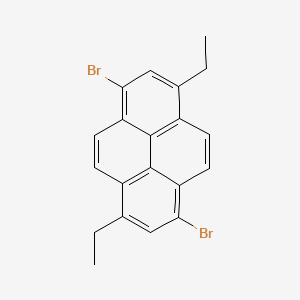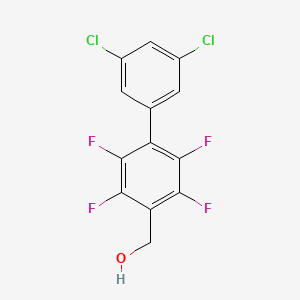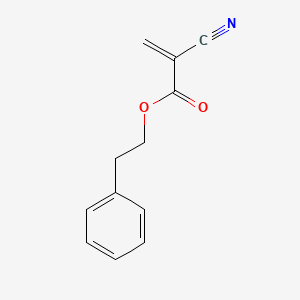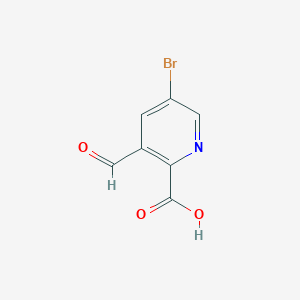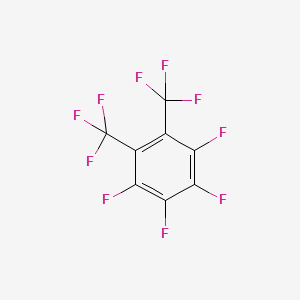
o-Xylene, decafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Xylene, decafluoro-: is a fluorinated aromatic hydrocarbon with the molecular formula C8F10 . It is a derivative of o-xylene where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Xylene, decafluoro- typically involves the fluorination of o-xylene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .
Industrial Production Methods: Industrial production of o-Xylene, decafluoro- often employs continuous-flow nitration processes. This method optimizes parameters such as temperature, ratio of sulfuric acid to nitric acid, and flow rate to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: o-Xylene, decafluoro- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) to produce partially fluorinated compounds.
Substitution: Nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Fluorinated carboxylic acids
Reduction: Partially fluorinated compounds
Substitution: Fluorinated aromatic compounds with various functional groups
Scientific Research Applications
Chemistry: o-Xylene, decafluoro- is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, o-Xylene, decafluoro- is utilized in the modification of peptides and proteins. Its ability to form stable macrocycles with peptides enhances the stability and efficacy of peptide-based therapeutics .
Industry: Industrially, o-Xylene, decafluoro- is employed in the production of high-performance materials, including polymers and coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments .
Mechanism of Action
The mechanism of action of o-Xylene, decafluoro- involves its interaction with nucleophiles through aromatic nucleophilic substitution (S_NAr) reactions. The high electronegativity of fluorine atoms enhances the reactivity of the aromatic ring, facilitating the formation of stable products. This compound targets thiol groups in peptides and proteins, forming stable macrocycles that enhance the stability and efficacy of the modified biomolecules .
Comparison with Similar Compounds
- m-Xylene, decafluoro-
- p-Xylene, decafluoro-
- Toluene, decafluoro-
Comparison: Compared to its isomers (m-xylene, decafluoro- and p-xylene, decafluoro-), o-Xylene, decafluoro- exhibits unique reactivity due to the ortho configuration of its fluorine atoms. This configuration influences its chemical behavior, making it more suitable for specific applications in organic synthesis and material science .
Conclusion
o-Xylene, decafluoro- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent in scientific research and industrial production.
Properties
CAS No. |
1978-04-7 |
|---|---|
Molecular Formula |
C8F10 |
Molecular Weight |
286.07 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8F10/c9-3-1(7(13,14)15)2(8(16,17)18)4(10)6(12)5(3)11 |
InChI Key |
UWTFGHPTJQPZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
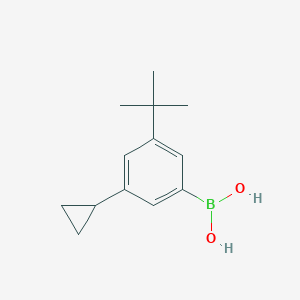
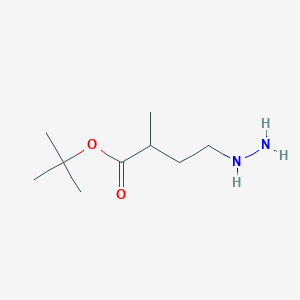
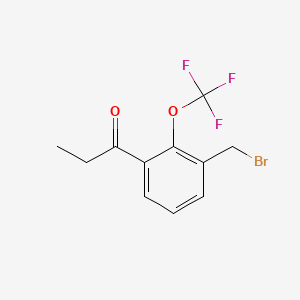
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)
